1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a methoxypropyl group, two methyl groups, and a carboxylic acid group attached to a dihydropyridine ring
Properties
IUPAC Name |
1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-7-9(2)13(5-4-6-17-3)11(14)10(8)12(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGSPIYTMNQEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCCOC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation via Meldrum’s Acid Derivatives
The dihydropyridine scaffold is constructed using a Meldrum’s acid intermediate. As demonstrated in the synthesis of analogous 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, cyclocondensation of an anilinomethylidene Meldrum’s acid derivative 1 with cyanothioacetamide 2 yields the pyridine core 3 (Scheme 1). For the target compound, modifications include substituting the 1-position with a 3-methoxypropyl group and introducing methyl groups at 4- and 6-positions.
Reaction Conditions :
Key Challenge : Regioselective introduction of the 3-methoxypropyl group requires prior protection of the carboxylic acid functionality.
Alkylation at the 1-Position
Following core formation, the 3-methoxypropyl side chain is introduced via N-alkylation. A method adapted from the synthesis of 1-(2-methoxypropyl)dihydropyridinones employs alkyl halides (e.g., 3-methoxypropyl bromide) under basic conditions.
Optimization :
- Use of NaH in DMF at 0–5°C minimizes side reactions.
- Yield: ~65–70% after purification by silica gel chromatography.
One-Pot Domino Reaction Approach
Tandem Cyclization-Functionalization
A domino reaction strategy, as reported for 3,4-dihydropyridin-2-ones, enables simultaneous ring formation and functionalization. Starting with enamine A and α,β-unsaturated carbonyl B , the reaction proceeds via Michael addition and cyclization (Scheme 2).
Catalysis :
Oxidation of Alkyl-Substituted Dihydropyridines
Catalytic Oxidation of Methyl Groups
The carboxylic acid at position 3 is introduced by oxidizing a 3-methyl substituent. Industrial methods for nicotinic acid synthesis utilize vanadium-titanium oxide catalysts (V₂O₅/TiO₂) under oxygen-rich conditions.
Conditions :
Application to Target Compound :
- Start with 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-methyl.
- Oxidation converts the 3-methyl group to carboxylic acid.
Challenge : Over-oxidation to pyridine derivatives requires careful temperature control.
Comparative Analysis of Methods
Physicochemical Properties and Characterization
Spectroscopic Data
Solubility and Stability
- Soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water.
- Stable under inert atmosphere up to 200°C.
Industrial-Scale Considerations
Waste Management
Bromine-containing byproducts from alkylation steps necessitate bromine-scrubbing systems, as highlighted in pyridine carboxylic acid production.
Cost Drivers
- 3-Methoxypropyl bromide: ~$320/kg (bulk pricing).
- Vanadium catalysts: ~$150/kg.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
Research indicates that derivatives of 1,2-dihydropyridine compounds exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity
A series of studies have evaluated the cytotoxic properties of this compound against various human tumor cell lines. The findings demonstrate that certain analogs of the compound show enhanced cytotoxicity compared to established chemotherapeutics.
| Compound | IC50 (µM) | Comparison Agent | Activity Level |
|---|---|---|---|
| Analog 24 | 0.4 | Doxorubicin | 2.5x more active |
| Analog 15 | 0.7 | - | Moderate |
| Analog 23 | 0.9 | - | Moderate |
These results suggest that the compound's analogs may induce apoptosis in cancer cells through mechanisms such as caspase activation.
Antimicrobial Activity
The antimicrobial properties of the compound have also been extensively studied. Several analogs have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Analog 24 | 8 µg/mL |
| Escherichia coli | Analog 24 | 8 µg/mL |
| Candida albicans | Analog 24 | 16 µg/mL |
The antimicrobial mechanism is hypothesized to involve disruption of cellular processes in target organisms, potentially inhibiting cell wall synthesis or interfering with nucleic acid synthesis.
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical settings:
- Study on Colon Cancer : A preclinical model demonstrated that treatment with the most active analog resulted in a significant reduction in tumor size compared to untreated controls.
- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential use in treating resistant infections.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxypropyl group and carboxylic acid functionality make it a versatile compound for various applications .
Biological Activity
1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the class of dihydropyridine derivatives. These compounds have gained attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 222.24 g/mol. The structure features a dihydropyridine core with various substituents that influence its biological activity.
Biological Activity Overview
Research has indicated that dihydropyridine derivatives exhibit significant biological activities, particularly in the fields of oncology and infectious diseases. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
A study evaluating a series of 1,4,6-trisubstituted dihydropyridines demonstrated notable cytotoxic effects against various human tumor cell lines. Specifically, compounds similar in structure to this compound showed:
- Cytotoxicity : Several derivatives exhibited cytotoxic potential against colon HT29 carcinoma cells, with some being up to 2.5 times more effective than doxorubicin .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In particular:
- Broad Spectrum Activity : Analogous compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli .
Data Tables
| Activity Type | Tested Compound | Cell Line/Bacteria | Effectiveness |
|---|---|---|---|
| Cytotoxicity | Dihydropyridine Derivative | HT29 Carcinoma | 2.5x Doxorubicin |
| Antimicrobial | Dihydropyridine Derivative | Staphylococcus aureus | Equipotent to Ampicillin |
| Antimicrobial | Dihydropyridine Derivative | Escherichia coli | Equipotent to Ampicillin |
Case Studies
- Case Study on Anticancer Potential : A research study synthesized various 1,4,6-trisubstituted dihydropyridines and tested their cytotoxic effects on three human tumor cell lines. The results indicated that specific analogs had significant anticancer activity, suggesting potential for further development as chemotherapeutic agents .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against common pathogens. The findings revealed that certain derivatives had comparable efficacy to established antibiotics, highlighting their potential as alternative therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound can be extrapolated from analogous dihydropyridine carboxylic acids. Key methods include:
- Esterification/Hydrolysis : Reacting 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 3-methoxypropanol under acidic catalysis (e.g., H₂SO₄) followed by hydrolysis to the carboxylic acid .
- Heterocyclization : Using Meldrum’s acid and substituted cyanoacetamides in base-catalyzed reactions, with the 3-methoxypropyl group introduced via alkylation or nucleophilic substitution .
- Optimization : Continuous flow reactors improve scalability and purity (>90% yield) by maintaining precise temperature control (70–90°C) and reducing side-product formation .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
Q. What are the primary chemical reactions involving this compound, and how are derivatives synthesized?
- Decarboxylation : Heating in acetic acid under reflux removes CO₂, forming 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine (confirmed by TLC monitoring) .
- Esterification : React with ethanol/H₂SO₄ to produce ethyl esters for improved solubility in biological assays .
- Halogenation : Electrophilic substitution at C-5 using Br₂/FeCl₃ yields brominated derivatives for SAR studies .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in aqueous solutions?
- pH-Dependent Stability : The carboxylic acid group protonates below pH 3, reducing solubility. At pH >7, deprotonation increases reactivity in nucleophilic substitutions but may promote hydrolysis of the methoxypropyl chain .
- Thermal Degradation : Above 100°C, decarboxylation dominates (70% conversion in 6 hours at 110°C in DMF). Stabilizers like EDTA mitigate metal-catalyzed degradation .
Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?
Q. What strategies optimize regioselectivity in derivatives synthesis, particularly for C-4 and C-6 modifications?
- Directed Metalation : Use LDA/TMEDA to deprotonate C-4, then quench with electrophiles (e.g., alkyl halides) .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to direct substitutions to C-6 .
- Microwave-Assisted Synthesis : Enhances C-4 selectivity (90% yield) in SNAr reactions with aryl fluorides at 120°C/150 W .
Methodological Tables
Q. Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Esterification/Hydrolysis | 75 | 88 | H₂SO₄, reflux, 6 hours | |
| Heterocyclization | 82 | 95 | KOH, MeCN, 70°C | |
| Continuous Flow | 92 | 98 | 85°C, 0.5 mL/min flow rate |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Signals | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.35 (s, 3H, OCH₃) | Methoxypropyl | |
| ¹³C NMR | δ 170.5 (COOH) | Carboxylic acid | |
| IR | 1685 cm⁻¹ (C=O stretch) | Pyridone ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
